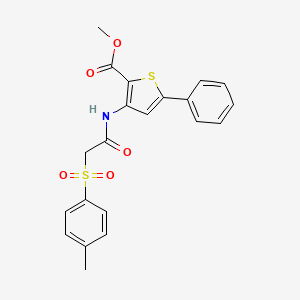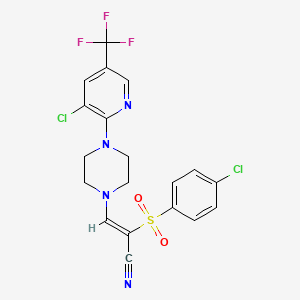![molecular formula C15H16N6OS2 B2644931 5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-60-3](/img/structure/B2644931.png)
5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Activity
Compounds incorporating thiadiazole and thiazole moieties, synthesized through facile and convenient methods, have been evaluated as potent anticancer agents. A novel series of pharmacophores containing the thiazole moiety demonstrated significant anticancer activity in vitro against Hepatocellular carcinoma cell line (HepG-2), with compounds showing IC50 values indicating potent efficacy (Gomha et al., 2017).
Synthesis and Biological Activity
The synthesis of novel thiazolo[5,4-d]pyrimidines highlights the creation of interesting heteroarylthiazolo pyrimidine motifs, which could have implications in the development of new therapeutic agents (Chattopadhyay et al., 2010).
Catalyst- and Solvent-Free Synthesis
A microwave-assisted Fries rearrangement provided an efficient synthesis route for benzamide derivatives under catalyst- and solvent-free conditions. This method represents a greener approach to chemical synthesis with potential applications in drug discovery and development (Moreno-Fuquen et al., 2019).
Synthesis of Derivatives
Another study detailed the synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety. These compounds were synthesized to explore their potential applications in various biological activities (Abdelriheem et al., 2017).
Synthesis and Properties of S-Derivatives
S-Derivatives of triazole-thione, incorporating a thiadiazole fragment, were synthesized and studied for their properties. This research underscores the importance of combining heterocyclic compounds to potentially enhance biological activity (Hotsulia & Fedotov, 2019).
properties
IUPAC Name |
5-methyl-1-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-3-9-23-15-19-18-14(24-15)16-13(22)12-10(2)21(20-17-12)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHANXLYSGQOARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}but-2-ynamide](/img/structure/B2644848.png)
![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2644849.png)
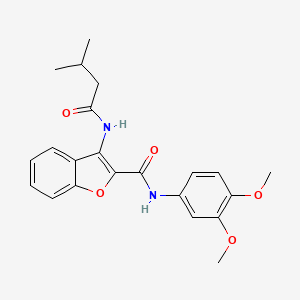
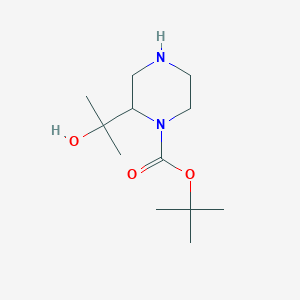
![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2644854.png)

![2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2644861.png)

![ethyl 1-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2644863.png)
![4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2644866.png)
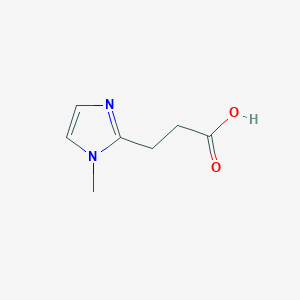
![3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2644868.png)
